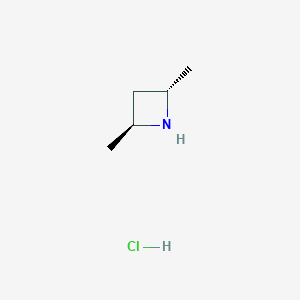

(2S,4S)-2,4-Dimethylazetidine hydrochloride

Description

Properties

IUPAC Name |

(2S,4S)-2,4-dimethylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQBGXJXDSIMB-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies

The formation of the azetidine ring often begins with linear precursors that undergo cyclization. A notable method involves the intramolecular nucleophilic substitution of a γ-chloroamine intermediate. For example, 1,3-dichloro-2,4-dimethylbutane can react with ammonia under controlled conditions to yield the azetidine scaffold. However, this approach requires precise temperature modulation (0–5°C) to minimize side reactions from ring strain.

Key reaction parameters :

Stereochemical Control

The (2S,4S) configuration is achieved through chiral auxiliary-mediated synthesis or catalytic asymmetric catalysis . Marinetti et al. demonstrated the use of a trans-2,4-dimethylazetidine precursor derived from L-tartaric acid, where the stereochemistry is preserved during hydrochloric acid salt formation.

Critical factors for stereochemical fidelity include:

Optimization of Coupling Reactions

Amidation with Lysergic Acid

This compound is a key intermediate in synthesizing lysergic acid 2,4-dimethylazetidide, a potent serotonin receptor agonist. The coupling reaction employs PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent:

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂ (anhydrous) |

| Reaction time | 3 hours |

| Temperature | Room temperature |

| Workup | NH₄OH quench, CH₂Cl₂ extraction |

| Yield | 85% after purification |

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) are avoided due to azetidine’s sensitivity to nucleophilic attack. DIPEA is preferred over weaker bases (e.g., NaHCO₃) to ensure complete deprotonation of the azetidine nitrogen.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v), yielding colorless needles with >99% purity.

Crystallization data :

| Property | Value |

|---|---|

| Melting point | 155–157°C (decomposition) |

| [α]D²⁵ | +90° (c = 0.1, EtOH) |

Analytical Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-Dimethylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted azetidines or ring-opened products.

Scientific Research Applications

Lysergamide Synthesis

One of the primary applications of (2S,4S)-2,4-dimethylazetidine hydrochloride is in the synthesis of lysergic acid derivatives, particularly lysergic acid 2,4-dimethylazetidide (LA-SS-Az or LSZ). This compound is a rigid analog of LSD developed to explore the binding site at the serotonin 5-HT receptor. Research indicates that the (S,S)-isomer exhibits LSD-like behavioral activity in animal models, showing potential for further development as a psychedelic agent .

Receptor Binding Studies

Studies have demonstrated that (S,S)-(+)-2,4-dimethylazetidine has a higher affinity for the 5-HT receptor compared to other isomers. This suggests that modifications to the azetidine structure can significantly influence pharmacological activity. The compound's ability to model the active conformations of dialkylamines and dialkylamides makes it a valuable tool in drug design .

Case Study 1: Behavioral Pharmacology

In a study assessing the behavioral effects of various lysergamides derived from (2S,4S)-2,4-dimethylazetidine, it was found that the (S,S)-isomer produced effects similar to those of LSD when tested in a rat two-lever drug discrimination model. This highlights its potential utility in understanding hallucinogenic mechanisms and developing new psychoactive substances .

Case Study 2: Structure-Activity Relationship

Research investigating the structure-activity relationship (SAR) of azetidine derivatives revealed that modifications to the azetidine ring can alter receptor binding profiles and functional potency. The incorporation of (2S,4S)-2,4-dimethylazetidine into various drug candidates has been shown to enhance their pharmacological properties, suggesting its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Dimethylazetidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

The following table summarizes key structural analogs and their differences:

<sup>†</sup>Structural similarity calculated using Tanimoto coefficients based on molecular descriptors .

Pharmacological Profile

Receptor Affinity :

- The (2S,4S) diastereomer exhibits 12 nM affinity for 5-HT2A receptors, surpassing its (2R,4R) counterpart (>50 nM) and rivaling LSD (8 nM) .

- Functional Potency : In rat drug discrimination assays, the (2S,4S) isomer showed 1.2× higher potency than LSD , likely due to optimized steric interactions with the receptor’s orthosteric site .

- Stereochemical Sensitivity: Minor stereochemical changes (e.g., (2S,4R) vs. (2S,4S)) result in >10-fold drops in receptor binding, underscoring the importance of the 4S methyl group for activity .

Research Implications and Gaps

- Therapeutic Potential: The compound’s 5-HT2A selectivity suggests utility in neuropsychiatric drug discovery, though hallucinogenic effects require careful risk-benefit analysis.

- Unresolved Questions :

- Metabolic stability and oral bioavailability remain uncharacterized.

- Toxicity profiles, including neurodevelopmental or cardiovascular effects, are undocumented.

Biological Activity

(2S,4S)-2,4-Dimethylazetidine hydrochloride is a compound that has garnered attention due to its structural similarity to lysergic acid diethylamide (LSD) and its potential biological activity as a psychoactive agent. This article explores its pharmacological properties, receptor interactions, and behavioral effects based on diverse research findings.

Chemical Structure and Synthesis

(2S,4S)-2,4-Dimethylazetidine is a chiral compound that serves as a rigid analogue of LSD. The azetidine ring constrains the orientation of the amide groups, which is crucial for its interaction with serotonin receptors. The synthesis of this compound involves the preparation of various stereoisomers, with the (S,S)-isomer demonstrating the highest biological activity.

Receptor Binding Affinity

Research indicates that (2S,4S)-2,4-dimethylazetidine exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate hallucinogenic effects. The following table summarizes the receptor binding affinities of different isomers:

| Isomer | 5-HT2A Affinity (nM) | Behavioral Potency (ED50 in rats) |

|---|---|---|

| (S,S)-2,4-Dimethylazetidine | 0.25 | 25 nmol/kg |

| (R,R)-2,4-Dimethylazetidine | 115 | 134 nmol/kg |

| cis-2,4-Dimethylazetidine | 100 | 115 nmol/kg |

The (S,S)-isomer shows the highest binding affinity and potency compared to its counterparts .

Behavioral Studies

In drug discrimination tests involving trained rats, the (S,S)-isomer displayed LSD-like behavioral activity. It was found to be slightly more potent than LSD itself in eliciting hallucinogenic effects. This suggests that the structural modifications made to LSD via the azetidine ring enhance its psychoactive properties .

Case Studies

- Psychoactive Effects : A study highlighted that the administration of (2S,4S)-2,4-dimethylazetidine resulted in significant alterations in consciousness similar to those produced by LSD. The compound's ability to induce head-twitch responses in mice further supports its psychoactive potential .

- Anti-inflammatory Properties : Emerging evidence suggests that compounds like (2S,4S)-2,4-dimethylazetidine may exhibit anti-inflammatory effects through their action on 5-HT receptors. Studies have shown that serotonergic psychedelics can suppress pro-inflammatory gene expression .

Pharmacological Implications

The pharmacological profile of (2S,4S)-2,4-dimethylazetidine indicates its potential use in both therapeutic and recreational contexts. Its high affinity for serotonin receptors positions it as a candidate for further research into treatments for mood disorders or other conditions influenced by serotonin signaling.

Q & A

Q. What are the optimal synthetic routes for (2S,4S)-2,4-Dimethylazetidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Synthesis Pathways : The compound is synthesized via stereoselective methods, such as chiral resolution or asymmetric catalysis. For example, chiral azetidine precursors can undergo hydrogenation or cyclization reactions in the presence of enantioselective catalysts.

- Enantiomeric Purity : Use chiral HPLC or polarimetry to verify enantiomeric excess (ee). Reference standards from certified suppliers (e.g., LGC Limited) should be employed for calibration .

- Critical Parameters : Temperature control during cyclization (e.g., 0–5°C for sensitive intermediates) and inert atmosphere (N₂/Ar) to prevent racemization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- Purity : HPLC with UV detection (λ = 210–254 nm) and comparison to certified reference materials (≥98% purity) .

- Structural Confirmation : NMR (¹H/¹³C) to confirm stereochemistry; FT-IR for functional group analysis (e.g., NH₃⁺ and Cl⁻ peaks) .

- Solubility : Test in polar solvents (e.g., water, methanol) at 3.11 mg/mL, as reported in PubChem data .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation .

- Handling : Use desiccants (e.g., silica gel) to minimize moisture exposure. Pre-weighed aliquots reduce repeated thawing cycles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Data Interpretation : Compare degradation products to known impurities using high-resolution mass spectrometry (HR-MS) .

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. in vitro activity) be resolved?

Methodological Answer:

- Hypothesis Testing :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to confirm target affinity.

- Functional Assays : Measure cAMP accumulation or calcium flux in cell lines expressing the target receptor.

- Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for studying the compound’s metabolic fate in in vitro models?

Methodological Answer:

- Metabolite Identification :

- Hepatocyte Incubations : Use primary hepatocytes or microsomes with NADPH cofactors. Extract metabolites via solid-phase extraction (SPE) and analyze with UPLC-QTOF-MS.

- CYP Inhibition Screening : Test against CYP isoforms (1A2, 2C9, 2D6, 3A4) using fluorogenic substrates. Note that the compound is not a known CYP inhibitor .

Q. How can enantiomeric impurities impact biological activity, and what thresholds are acceptable in preclinical studies?

Methodological Answer:

- Risk Assessment :

- Activity Comparison : Test both enantiomers in parallel assays (e.g., IC₅₀ determinations). A ≥10% difference in potency warrants stricter purity controls.

- Thresholds : The FDA guidelines recommend ≤1% for unknown impurities and ≤0.5% for enantiomers in drug candidates .

Data Contradiction and Quality Control

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

Q. What quality control measures are critical when collaborating with external synthesis providers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.